An In-depth Technical Guide to Boc-His(1-Me)-OH and Boc-His(3--Me)-OH: A Comparative Analysis for Peptide Synthesis and Drug Development
An In-depth Technical Guide to Boc-His(1-Me)-OH and Boc-His(3--Me)-OH: A Comparative Analysis for Peptide Synthesis and Drug Development
Abstract
In the landscape of peptide chemistry and therapeutic peptide development, the precise control over the chemical properties of amino acid building blocks is paramount. Histidine, with its unique imidazole side chain, plays critical roles in biological activity, often acting as a proton shuttle, a metal ligand, or a key component of a pharmacophore. Chemical modification of the imidazole ring, specifically through methylation, offers a powerful tool to modulate a peptide's physicochemical properties, stability, and biological function. This guide provides a comprehensive, in-depth comparison of two critical regioisomers of N-α-Boc-protected methylated histidine: Boc-L-His(1-Me)-OH and Boc-L-His(3-Me)-OH . We will dissect their structural nuances, analytical differentiation, synthetic considerations, and functional implications, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their synthetic and research endeavors.
The Core Distinction: Structure and Nomenclature
The fundamental difference between these two compounds lies in the position of the methyl group on the imidazole ring of the histidine side chain. The imidazole ring contains two nitrogen atoms, which are designated by IUPAC nomenclature as N-π (pros, 'near' the side chain) and N-τ (tele, 'far' from the side chain).
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Boc-His(1-Me)-OH , also known as Boc-His(π-Me)-OH , has the methyl group on the N-π nitrogen. This is the nitrogen atom closer to the amino acid backbone.
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Boc-His(3-Me)-OH , also known as Boc-His(τ-Me)-OH , has the methyl group on the N-τ nitrogen, the one further from the backbone.[1]
This seemingly subtle structural difference has profound consequences for the molecule's electronic properties, steric profile, and its ability to engage in intermolecular interactions.
Caption: Chemical structures of Boc-His(1-Me)-OH and Boc-His(3-Me)-OH isomers.
Impact on Physicochemical Properties
The position of the methyl group fundamentally alters the electronic nature of the imidazole ring.
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Basicity and pKa: The N-τ nitrogen is generally more basic than the N-π nitrogen. Methylation at N-τ in Boc-His(3-Me)-OH permanently occupies this more basic site, leaving the less basic N-π nitrogen available for protonation. Conversely, methylation at N-π in Boc-His(1-Me)-OH leaves the more basic N-τ nitrogen free. This results in a significant difference in the pKa of the remaining imidazole nitrogen.
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Hydrogen Bonding: A critical consequence of methylation is the elimination of a hydrogen bond donor at the site of methylation. When incorporated into a peptide, a His(1-Me) residue can only act as a hydrogen bond acceptor at N-τ, while a His(3-Me) residue can only accept at N-π. Unmethylated histidine, by contrast, can act as both a donor and acceptor at either nitrogen, depending on the tautomeric state.
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Steric Hindrance: The methyl group introduces steric bulk. In Boc-His(1-Me)-OH, this bulk is closer to the peptide backbone, which can potentially influence local peptide conformation. In Boc-His(3-Me)-OH, the methyl group is more distal.[2]
Analytical Differentiation: A Practical Guide
Distinguishing between the two isomers is non-trivial but essential for quality control and ensuring the correct building block is used in a synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for isomer identification. The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the electronic environment, which is directly altered by the methyl group's position.
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¹H NMR: The two protons on the imidazole ring (C2-H and C5-H) will have distinct chemical shifts. Furthermore, the chemical shift of the N-methyl group itself is a key indicator. Studies on similar protected histidine derivatives have shown that nearly all proton signals in the molecule are influenced by the position of the side-chain protecting group, which can be explained by differences in intramolecular interactions like hydrogen bonding.
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¹³C NMR: The carbon chemical shifts of the imidazole ring (C2, C4, and C5) provide an unambiguous fingerprint for each isomer. The chemical shift difference between C4 and C5, in particular, can be a reliable marker for the coordination and substitution pattern of the imidazole ring.[3]
| Nucleus | Boc-His(1-Me)-OH (π-Me) | Boc-His(3-Me)-OH (τ-Me) | Rationale for Difference |
| ¹H NMR (C2-H) | Typically downfield | Typically upfield | The electron-donating methyl group at the adjacent nitrogen (N1) in the π-isomer deshields the C2 proton more effectively. |
| ¹H NMR (C5-H) | Typically upfield | Typically downfield | The methyl group at N3 in the τ-isomer has a more pronounced deshielding effect on the distal C5 proton. |
| ¹H NMR (N-CH₃) | Distinct chemical shift | Distinct chemical shift | The local electronic and magnetic environments differ significantly between the N-π and N-τ positions. |
| ¹³C NMR (C2) | Shifted | Shifted | Highly sensitive to the substitution pattern of the adjacent nitrogen atoms. |
| ¹³C NMR (C4/C5) | Shifted | Shifted | The position of the methyl group breaks the symmetry and induces distinct shifts for C4 and C5. |
Note: Exact chemical shifts can vary based on solvent and concentration. The table indicates general trends.
Chromatographic Methods
The two isomers often exhibit different polarities, allowing for their separation and identification using chromatography.
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Thin-Layer Chromatography (TLC): The isomers can show different retention factors (Rf values) on silica gel plates.
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High-Performance Liquid Chromatography (HPLC): A well-optimized reversed-phase HPLC method can effectively separate the two isomers, providing a quantitative measure of purity and identity.
Synthesis and Application in Peptide Chemistry
The incorporation of these methylated histidine derivatives into peptides requires careful consideration of the synthetic strategy and potential side reactions.
Synthesis of the Building Blocks
The synthesis of Boc-His(1-Me)-OH and Boc-His(3-Me)-OH typically starts from N-α-Boc-histidine. The key challenge is the regioselective methylation of the imidazole ring. Direct methylation often yields a mixture of both isomers that must be separated chromatographically.[4] Strategic approaches, such as using temporary protecting groups on one of the imidazole nitrogens, can be employed to direct methylation to the desired position, though this adds complexity to the synthesis.
Solid-Phase Peptide Synthesis (SPPS) Considerations
Both isomers are generally compatible with standard Boc- and Fmoc-based SPPS protocols.[5][6] The methyl group acts as a permanent side-chain protecting group for its respective nitrogen.
Caption: Generalized workflow for incorporating Boc-His(Me)-OH in SPPS.
A Critical Issue: Racemization
Histidine is notoriously prone to racemization during the activation step of peptide coupling. This is an intramolecular process catalyzed by the lone pair of electrons on the N-π nitrogen, which can abstract the α-proton of the activated amino acid.[7]
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Boc-His(1-Me)-OH (π-Me): By methylating the N-π nitrogen, the catalytic base for racemization is blocked. This makes Boc-His(1-Me)-OH and its Fmoc-protected counterpart, Fmoc-His(1-Me)-OH, highly resistant to racemization during coupling. This is a significant advantage for the synthesis of high-purity peptides.[8]
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Boc-His(3-Me)-OH (τ-Me): In this isomer, the N-π nitrogen remains unprotected and available to catalyze racemization. Therefore, the risk of epimerization during coupling is significantly higher compared to the N-π methylated version. While still an improvement over some older protecting groups, it requires more careful selection of coupling reagents (e.g., using less basic conditions or specific additives) to minimize this side reaction.[9]
Functional Consequences in Peptides and Drug Development
The choice between incorporating a 1-methylhistidine or a 3-methylhistidine residue is not merely a synthetic decision; it is a critical design element that can profoundly influence the final peptide's biological properties.[10]
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Receptor Binding and Activity: Many peptide-receptor interactions rely on precise hydrogen bonding networks. By selectively eliminating a hydrogen bond donor at either the N-π or N-τ position, a medicinal chemist can probe the requirements of a binding pocket. For instance, if a receptor requires a hydrogen bond to the N-τ nitrogen, a peptide containing His(1-Me) would likely retain activity, while a peptide with His(3-Me) would be inactive. This has been shown to affect binding affinity and catalytic activity in enzyme mimics.[2]
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Modulation of Metal Chelation: The imidazole side chain is a key ligand for metal ions like Zn²⁺, Cu²⁺, and Fe²⁺ in metalloproteins. Methylation alters the electronic properties and steric accessibility of the nitrogen atoms, thereby modulating the affinity and geometry of metal coordination.[11]
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Enhanced Metabolic Stability: The methyl group can sterically hinder access by metabolic enzymes (e.g., peptidases), potentially increasing the in vivo half-life of a peptide therapeutic.[12]
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Post-Translational Significance: In nature, histidine methylation is a known post-translational modification that regulates protein function.[10][13] For example, 3-methylhistidine is a biomarker for muscle protein breakdown, while 1-methylhistidine is primarily derived from dietary sources.[14] Using these modified residues in synthetic peptides allows researchers to mimic these natural states.
Experimental Protocols
Protocol 1: Exemplary Coupling of Boc-His(1-Me)-OH in Manual Boc-SPPS
This protocol assumes a standard Boc-SPPS strategy on a Merrifield resin.
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Resin Preparation: Start with H-AA-Merrifield resin in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes.
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N-α-Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, drain, and then treat with 50% TFA in DCM for 20 minutes.
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Washing: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).
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Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash with DCM (3x).
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Amino Acid Activation: In a separate vial, dissolve Boc-His(1-Me)-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF). Add DIEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes.
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Coupling: Add the activated amino acid solution to the neutralized resin. Agitate for 1-2 hours at room temperature.
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Washing: Wash the resin with DMF (3x) and DCM (3x).
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Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
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Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.
Causality Note: Using Boc-His(1-Me)-OH is a deliberate choice to minimize the risk of racemization at the histidine residue, as the catalytically active N-π position is blocked. This ensures higher stereochemical purity in the final crude peptide.
Conclusion and Future Outlook
Boc-His(1-Me)-OH and Boc-His(3-Me)-OH are not interchangeable building blocks. The choice between them is a strategic decision with far-reaching implications for the ease of synthesis, purity, and ultimate biological function of a peptide.
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Boc-His(1-Me)-OH is the superior choice when minimizing racemization is the highest priority, ensuring the stereochemical integrity of the final product.
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Boc-His(3-Me)-OH is used when the specific properties of a τ-methylated imidazole are required for biological activity, for example, to block a specific hydrogen bonding site or to mimic a natural post-translational modification.
As peptide therapeutics become more complex and the demands for purity and specific activity increase, a deep understanding of the properties and applications of these isomeric building blocks is essential. Future research will likely focus on developing more efficient and regioselective synthetic routes to these compounds and further exploring their roles in creating peptides with novel therapeutic profiles.
References
-
Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510. Available at: [Link]
-
Larsen, S.C., et al. (2021). Large-scale identification of protein histidine methylation in human cells. bioRxiv. Available at: [Link]
-
Rupa Health. (n.d.). 3-Methylhistidine. Retrieved from [Link]
-
Zhang, Y., et al. (2023). N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. Angewandte Chemie. Available at: [Link]
-
Bachem. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 874-878. Available at: [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
National Institutes of Health. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. PubMed. Available at: [Link]
-
National Institutes of Health. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). Boc-His(Boc)-OH. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fmoc-K O (Boc)-OH (1). Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
Hong Lab MIT. (n.d.). Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Side Chain Conformation. Retrieved from [Link]
-
ACS Publications. (2000). Cross-Correlated Relaxation Enhanced 1H−13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Protein Complexes. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Retrieved from [Link]
-
National Institutes of Health. (2012). A strong 13C chemical shift signature provides the coordination mode of histidines in zinc-binding proteins. PubMed. Available at: [Link]
-
Genes & Development. (2023). Putting a finger on histidine methylation. Retrieved from [Link]
-
BEVITAL AS. (n.d.). 3-Methylhistidine and 1-methylhistidine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-His(Trt)-OH. Retrieved from [Link]
-
National Institutes of Health. (2005). Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis. PubMed. Available at: [Link]
-
Aapptec Peptides. (n.d.). Boc-His(Boc)-OH. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3. YouTube. Available at: [Link]
Sources
- 1. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 2. researchgate.net [researchgate.net]
- 3. A strong 13C chemical shift signature provides the coordination mode of histidines in zinc-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC-HIS(1-ME)-OH synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. chimia.ch [chimia.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Large-scale identification of protein histidine methylation in human cells | bioRxiv [biorxiv.org]
- 11. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Methylhistidine | Rupa Health [rupahealth.com]
